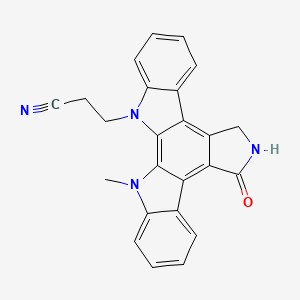








|
REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5][CH2:6][N:7]1[C:19]2[C:18]3[NH:20][C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=4[C:17]=3[C:16]3[C:27](=[O:30])[NH:28][CH2:29][C:15]=3[C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2)#[N:4].[CH3:31]I>CN(C)C=O>[C:3]([CH2:5][CH2:6][N:7]1[C:19]2[C:18]3[N:20]([CH3:31])[C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=4[C:17]=3[C:16]3[C:27](=[O:30])[NH:28][CH2:29][C:15]=3[C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2)#[N:4] |f:0.1|
|


|
Name
|
|
|
Quantity
|
36 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
365 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCN1C2=CC=CC=C2C=2C3=C(C4=C(C12)NC=1C=CC=CC14)C(NC3)=O
|
|
Name
|
|
|
Quantity
|
0.08 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
After subsidence of the gas evolution, stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
continued for 16 hours at ambient temperature
|
|
Duration
|
16 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off in a vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel with toluene/ethanol (95:5 v/v)
|
|
Type
|
CUSTOM
|
|
Details
|
The fraction with an Rf of 0.3 in dichloromethane/methanol (95:5 v/v) is isolated
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from tetrahydrofuran
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCN1C2=CC=CC=C2C=2C3=C(C4=C(C12)N(C=1C=CC=CC14)C)C(NC3)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |